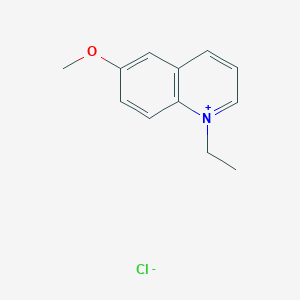

2-(2,4-Diaminophenoxy)ethanol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

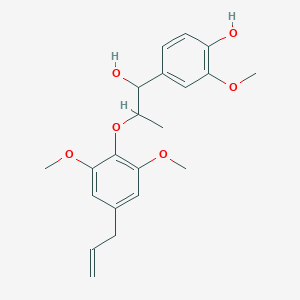

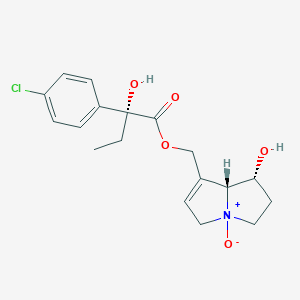

2-(2,4-Diaminophenoxy)ethanol dihydrochloride, also known as 2,4-diaminophenoxyethanol dihydrochloride or 2,4-DAPEDHC, is a water-soluble organic compound with a wide range of potential applications in scientific research. It is a derivative of 2,4-diaminophenoxyethanol, a compound that has been studied for its potential use as a drug for cancer and other diseases. 2,4-DAPEDHC has been studied for its potential use in a variety of fields, including drug delivery, imaging, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Scientometric Analysis and Research Trends

2,4-Dichlorophenoxyacetic acid (2,4-D), structurally related to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride, has been extensively studied in agricultural and urban contexts for pest control. Research has significantly advanced in understanding the toxicology and mutagenicity of 2,4-D. This scientometric review delves into the specific characteristics of 2,4-D toxicity and mutagenicity, using innovative methods to visualize and summarize developments in the field. The research has been primarily concentrated in the USA, Canada, and China, focusing on occupational risk, neurotoxicity, resistance or tolerance to herbicides, non-target species impact, especially aquatic ones, and molecular imprinting. The study predicts that future research on 2,4-D toxicology and mutagenicity will likely concentrate on molecular biology aspects, particularly gene expression, and exposure assessment in humans or other vertebrate bioindicators, along with pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Pharmacokinetic Studies

The pharmacokinetics of 2,4-D, a structurally similar compound, has been evaluated using high-performance liquid chromatography (HPLC) with UV detection in rat serum. This study developed a simple, rapid, optimized, and validated method for determining 2,4-D concentration changes in rats over time. The method's specificity, precision, reproducibility, and rapidity make it suitable for pharmacokinetic studies of 2,4-D and related compounds in rats (Xiao Chen et al., 2018).

Mechanisms of Metabolism

The metabolism of related chlorinated ethanes and ethenes has been studied to understand the biochemical pathways and enzymatic processes involved. For instance, the metabolism of DDD (a chlorinated ethane) to DDA involves hydroxylation at the chlorinated sp3-side chain carbon, indicating complex enzymatic processes. These insights into the metabolism of structurally related compounds could provide a foundation for understanding the metabolic pathways and enzymatic interactions of this compound (Gold & Brunk, 1984).

Safety and Hazards

The compound is harmful if swallowed and causes serious eye damage . It may cause an allergic skin reaction . It is suspected of causing genetic defects . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Relevant Papers I found some references to 2-(2,4-Diaminophenoxy)ethanol dihydrochloride in the search results, but they did not provide specific papers for analysis .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride involves the reaction of 2,4-diaminophenol with ethylene oxide followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2,4-diaminophenol", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "2,4-diaminophenol is reacted with ethylene oxide in the presence of a catalyst to form 2-(2,4-Diaminophenoxy)ethanol.", "2-(2,4-Diaminophenoxy)ethanol is then quaternized with hydrochloric acid to form 2-(2,4-Diaminophenoxy)ethanol dihydrochloride." ] } | |

CAS-Nummer |

66422-95-5 |

Molekularformel |

C8H13ClN2O2 |

Molekulargewicht |

204.65 g/mol |

IUPAC-Name |

2-(2,4-diaminophenoxy)ethanol;hydrochloride |

InChI |

InChI=1S/C8H12N2O2.ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;/h1-2,5,11H,3-4,9-10H2;1H |

InChI-Schlüssel |

PBVFDMZFBPZIMC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl.Cl |

Kanonische SMILES |

C1=CC(=C(C=C1N)N)OCCO.Cl |

Andere CAS-Nummern |

66422-95-5 11138-66-2 |

Physikalische Beschreibung |

Solid; [MSDSonline] Light grey to light pink solid; [EC] Cream-colored odorless solid; [Merck Index] Fine cream-colored powder with a very faint odor; [Solvay MSDS] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

70643-19-5 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)

![methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate](/img/structure/B149760.png)

![3-[2-[(1S,2R,4S,4Ar,8aR)-4-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-2-hydroxy-2H-furan-5-one](/img/structure/B149783.png)